molecular formula C8H5N5O B2777373 2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile CAS No. 2060030-97-7

2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile

Cat. No. B2777373
CAS RN: 2060030-97-7
M. Wt: 187.162
InChI Key: CXIHJCJHBFSZBT-UHFFFAOYSA-N
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Description

2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrido[2,3-d]pyrimidines, which have been studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. For instance, this compound has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is involved in the synthesis of DNA.
Biochemical and Physiological Effects:
Studies have shown that 2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile exhibits several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile in lab experiments is its diverse biological activities. This compound has been shown to be effective against various diseases, making it a valuable tool for researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on 2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile. One potential direction is the development of new synthetic methods to improve the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, research is needed to explore the potential of this compound as a lead compound for the development of new drugs.

Synthesis Methods

The synthesis of 2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile can be achieved through various methods. One of the most common methods is the reaction between 2-aminopyridine and ethyl cyanoacetate in the presence of a catalyst such as piperidine. This reaction leads to the formation of the intermediate compound, which is then cyclized to obtain the final product.

Scientific Research Applications

2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antibacterial, antifungal, antitumor, and anti-inflammatory activities. Additionally, this compound has been found to be effective against various diseases such as malaria, tuberculosis, and cancer.

properties

IUPAC Name

2-amino-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5O/c9-2-4-1-5-3-11-8(10)13-6(5)12-7(4)14/h1,3H,(H3,10,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIHJCJHBFSZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC2=NC(=NC=C21)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile

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